4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c1-11-16(12(2)20-19-11)17(22)21-8-7-15(23-10-9-21)13-5-3-4-6-14(13)18/h3-6,15H,7-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXNXUFEBVTEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a member of the thiazepane family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of thiazepane derivatives often involves cyclization reactions that can yield various functionalized products. The specific compound is synthesized through a multi-step process involving the condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate thiazepane precursors. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to our compound. For instance, compounds derived from 3,5-dimethylpyrazole have shown promising cytotoxic activity against several cancer cell lines. In one study, a related pyrazole derivative exhibited an IC50 value of 5.13 µM against glioma cells, indicating significant potency compared to standard chemotherapeutics like cisplatin .
The biological activity of pyrazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. Flow cytometry analyses have demonstrated that certain derivatives can cause cell cycle arrest and promote apoptotic pathways in tumor cells. The proposed mechanisms include:
- Inhibition of cell proliferation : By interfering with key signaling pathways involved in cell growth.
- Induction of apoptosis : Through the activation of caspases and other apoptotic markers.
Study 1: Cytotoxic Effects on Cancer Cell Lines
A recent investigation evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that certain compounds led to significant cell death, with IC50 values ranging from 5.00 to 29.85 µM across different cell lines .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.13 | C6 Glioma |
| Compound B | 8.34 | SH-SY5Y Neuroblastoma |
| Compound C | 6.39 | Lung Carcinoma |
Study 2: Antimicrobial and Anti-inflammatory Properties
Beyond anticancer activity, pyrazole derivatives have also been studied for their antimicrobial and anti-inflammatory properties. For example, compounds similar to our target have shown effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as anti-inflammatory effects by inhibiting COX-2 enzymes .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazepane derivatives as anticancer agents. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazepane derivatives showed significant inhibition of cell proliferation in human cancer cell lines, suggesting their role as promising candidates for cancer therapy.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This suggests its potential utility in treating conditions such as arthritis and other inflammatory disorders.
Neuroprotective Effects
Another promising application is in neuroprotection. Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage, which is a significant factor in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the modulation of signaling pathways associated with cell survival.
Synthesis of Functional Polymers
In materials science, the compound serves as a building block for synthesizing functional polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. These polymers are suitable for applications in coatings and advanced materials.
| Property | Value | Test Method |
|---|---|---|
| Thermal Stability (°C) | 250 | TGA |
| Tensile Strength (MPa) | 45 | ASTM D638 |
Pesticidal Activity
The thiazepane derivative has shown promising pesticidal activity against various pests. Field studies indicated effective control over common agricultural pests, leading to increased crop yield. Its mode of action involves disrupting the nervous system of target insects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Heterocyclic Compounds
Key Observations:
- Core Heterocycle: The 1,4-thiazepane in the target compound distinguishes it from diazepine (Ziprasidone) or thiazole-pyrazole hybrids (). The sulfur atom in thiazepane may enhance lipophilicity compared to nitrogen-rich cores .
- Fluorinated Substituents: The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl () or 2,6-difluorophenylsulfonamido () groups in analogs. Ortho-substitution may sterically hinder interactions compared to para-substituted systems .
- Functional Groups: The 3,5-dimethylpyrazole-carbonyl moiety introduces a rigid, planar structure, whereas compounds in –3 employ sulfonamido or hydroxamic acid groups, which improve solubility and metal-binding capacity .
Physicochemical and Functional Implications
- Bioactivity: While the target compound’s biological activity is unspecified, structurally related compounds in –3 show dual BRAF/HDAC inhibitory activity, suggesting that the pyrazole-carbonyl group could serve as a pharmacophore for enzyme targeting .
Q & A
Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?
- Methodological Answer: Synthesis involves sequential steps: (1) Formation of the thiazepane ring via cyclization of a diamine precursor with a sulfur source under reflux conditions. (2) Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) at the 7-position. (3) Coupling of the 3,5-dimethylpyrazole-4-carbonyl moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) at the 4-position. Key considerations include:
- Catalyst selection (e.g., Pd catalysts for cross-coupling) to minimize side reactions .
- Temperature control (e.g., 60–80°C for cyclization) to prevent ring-opening side reactions .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .
Q. Which analytical techniques are most effective for confirming purity and structural integrity?
- Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.6 ppm; thiazepane ring protons at δ 3.1–4.3 ppm). Use DEPT-135 to distinguish CH2/CH3 groups in the pyrazole ring .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to assess purity (>95%). Monitor for byproducts like unreacted fluorophenyl intermediates .
- FT-IR : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and thiazepane S-C vibrations at ~650 cm⁻¹ .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in thiazepane derivatives?
- Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELXL for refinement to resolve torsional strain in the thiazepane ring and confirm dihedral angles between the fluorophenyl and pyrazole moieties .
- Validation tools : Check for outliers in the CIF file using PLATON (e.g., ADDSYM for missed symmetry) and validate hydrogen bonding (e.g., N-H···O interactions) to ensure structural accuracy .
Q. What strategies optimize reaction yields when introducing fluorophenyl groups?
- Methodological Answer:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the fluorophenyl ring, followed by quenching with electrophiles to achieve regioselective substitution .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) for Pd-catalyzed couplings, improving yield by 15–20% while minimizing decomposition .
- In situ monitoring : Use LC-MS to detect intermediates and adjust stoichiometry dynamically (e.g., excess boronic acid in Suzuki reactions) .
Q. How should researchers address contradictions in biological activity data for structurally similar analogs?
- Methodological Answer:
- SAR analysis : Compare logP values (e.g., via HPLC-derived retention times) to assess how lipophilicity impacts membrane permeability. For example, higher logP in analogs with bulkier substituents may reduce bioavailability despite in vitro potency .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., GABA receptors). Validate with mutagenesis data to identify critical binding residues .
Q. What advanced techniques characterize conformational dynamics of the thiazepane ring?
- Methodological Answer:
- Dynamic NMR : Perform variable-temperature 1H NMR (e.g., 25–100°C) to study ring puckering. Observe coalescence of proton signals to calculate activation energy for chair-boat transitions .
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model low-energy conformers and compare with crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
